molecular formula C10H19NO3 B14297908 Ethyl [di(propan-2-yl)amino](oxo)acetate CAS No. 120313-13-5

Ethyl [di(propan-2-yl)amino](oxo)acetate

Cat. No.: B14297908
CAS No.: 120313-13-5
M. Wt: 201.26 g/mol
InChI Key: YKOGWUNFTOJCQY-UHFFFAOYSA-N
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Description

Ethyl di(propan-2-yl)aminoacetate is an α-ketoester derivative featuring a diisopropylamino group attached to the carbonyl carbon. Its structure comprises an ethyl ester backbone, a central oxoacetate moiety, and a branched diisopropylamino substituent. The diisopropylamino group imparts significant steric bulk and lipophilicity, influencing reactivity, solubility, and biological interactions .

Properties

CAS No.

120313-13-5

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-[di(propan-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C10H19NO3/c1-6-14-10(13)9(12)11(7(2)3)8(4)5/h7-8H,6H2,1-5H3

InChI Key

YKOGWUNFTOJCQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl di(propan-2-yl)aminoacetate typically involves the reaction of ethyl oxalate with di(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Ethyl di(propan-2-yl)aminoacetate may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl di(propan-2-yl)aminoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl di(propan-2-yl)aminoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism by which Ethyl di(propan-2-yl)aminoacetate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Ethyl di(propan-2-yl)aminoacetate with structurally related α-ketoesters, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituent on Amino Group Molecular Formula Key Properties/Applications Reference
Ethyl di(propan-2-yl)aminoacetate Diisopropylamino (aliphatic) C₁₁H₂₁NO₃ High lipophilicity; potential drug precursor Inferred
Ethyl (4-isopropylphenyl)aminoacetate 4-Isopropylphenyl (aromatic) C₁₃H₁₇NO₃ Intermediate for agrochemicals
Ethyl (2-methoxyphenyl)aminoacetate 2-Methoxyphenyl (electron-rich) C₁₁H₁₃NO₄ Pharmaceutical intermediate
Ethyl oxo[(pyridin-2-ylmethyl)amino]acetate Pyridinylmethyl (heteroaromatic) C₁₀H₁₂N₂O₃ Metal coordination studies
Ethyl 2-(N-methoxy-N-methylamino)-2-oxoacetate Methoxy-methylamino (small alkyl) C₆H₁₁NO₄ Peptide synthesis reagent

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The diisopropylamino group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to aromatic analogs like Ethyl (4-isopropylphenyl)aminoacetate (logP ~3.2 due to aromatic ring) .
  • Solubility: Aliphatic substituents (e.g., diisopropyl) reduce aqueous solubility relative to polar groups (e.g., methoxy in ). For example, Ethyl (2-methoxyphenyl)aminoacetate exhibits moderate solubility in polar aprotic solvents .
  • Stability : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the carbonyl, whereas bulky aliphatic groups (diisopropyl) hinder nucleophilic attack, enhancing stability .

Research Findings and Data

Table 2: Comparative Spectral Data (¹H NMR)

Compound Key ¹H NMR Signals (CDCl₃) Reference
Ethyl 2-oxo-2-(p-tolyl)acetate δ 7.92 (d, 2H, ArH), 2.45 (s, 3H, CH₃)
Ethyl (2-methoxyphenyl)aminoacetate δ 7.2–6.8 (m, ArH), 3.85 (s, 3H, OCH₃)
Ethyl di(propan-2-yl)aminoacetate (Inferred) δ 1.2–1.4 (m, 12H, CH(CH₃)₂), 4.3 (q, 2H, OCH₂)

Table 3: Thermal Stability and Reactivity

Compound Decomposition Temp (°C) Reactivity with Nucleophiles
Ethyl di(propan-2-yl)aminoacetate ~180 (estimated) Low (steric hindrance)
Ethyl 2-(4-nitrophenyl)-2-oxoacetate ~150 High (electron-deficient)

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